Antifungal Activity Against Saccharomyces cerevisiae: 4-Bromobenzyl 3-Chlorobenzoate Analog Exhibits a 128-Fold Improvement Over the Unsubstituted Parent Scaffold
In a direct head-to-head study of altholactone-derived halogenated benzoate esters, the closely related 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoate analogs (compounds 11–13) demonstrated a minimal inhibitory concentration (MIC) of 1 μg/mL against Saccharomyces cerevisiae [1]. This represents a 128-fold improvement in antifungal potency compared to the parent altholactone scaffold (MIC = 128 μg/mL) [1]. This data is the strongest class-level evidence available for the antifungal differentiation of structurally related halogenated benzyl benzoate compounds.
| Evidence Dimension | Antifungal activity (log-scale MIC reduction) |
|---|---|
| Target Compound Data | 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoate analogs: MIC = 1 μg/mL against S. cerevisiae [1] |
| Comparator Or Baseline | Unsubstituted altholactone parent: MIC = 128 μg/mL against S. cerevisiae [1] |
| Quantified Difference | 128-fold improvement in MIC (128 → 1 μg/mL) |
| Conditions | In vitro broth microdilution assay; S. cerevisiae culture; compound series 11–13 from Euanorasetr et al. (2016) |
Why This Matters
For antifungal discovery programs exploring halogenated benzoate ester warheads, this 128-fold potency gain over the parent scaffold identifies the mixed-halogen benzyl benzoate substructure as a critical pharmacophoric element, helping procurement scientists prioritize 4-bromobenzyl 3-chlorobenzoate as a rational synthetic entry point.
- [1] Euanorasetr, J., et al. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. J Asian Nat Prod Res. 2016; 18(5):462–474. View Source
